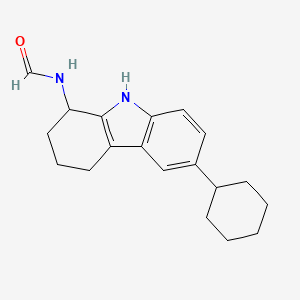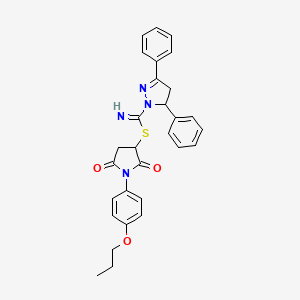
(6-cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)formamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)formamide, also known as CTFC, is a novel compound that has been synthesized and studied for its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of (6-cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)formamide is not fully understood, but it is believed to act through multiple pathways. In neuroscience, this compound has been shown to protect neurons from oxidative stress and inflammation. In cancer research, this compound has been shown to induce apoptosis and inhibit cell proliferation. The exact mechanisms of these effects are still being studied.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In neuroscience, this compound has been shown to increase levels of antioxidant enzymes and reduce levels of inflammatory cytokines. In cancer research, this compound has been shown to inhibit the activity of various cancer-related enzymes and increase the expression of tumor suppressor genes. The effects of this compound on other physiological systems are still being studied.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (6-cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)formamide is its versatility in various scientific research fields. Its potential applications in neuroscience, cancer research, and drug discovery make it a valuable compound for researchers. However, one limitation of this compound is its low yield in synthesis, which may limit its availability for large-scale experiments.
Direcciones Futuras
There are many potential future directions for the study of (6-cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)formamide. In neuroscience, further studies could investigate the mechanisms of this compound's neuroprotective effects and its potential use in the treatment of neurodegenerative diseases. In cancer research, further studies could investigate the potential of this compound as a novel anticancer agent and its use in combination therapies. In drug discovery, further studies could focus on the development of new drug candidates based on the structure of this compound. Overall, the study of this compound has the potential to lead to significant advancements in various scientific research fields.
Métodos De Síntesis
(6-cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)formamide can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the use of various reagents and solvents, including cyclohexanone, sodium borohydride, and formic acid. The final product is obtained through a purification process using column chromatography. The yield of the synthesis is typically around 50%.
Aplicaciones Científicas De Investigación
(6-cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)formamide has been studied for its potential applications in various scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, this compound has been shown to have anticancer properties and may be useful in the development of new cancer therapies. In drug discovery, this compound has been used as a starting point for the development of new drug candidates.
Propiedades
IUPAC Name |
N-(6-cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)formamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O/c22-12-20-18-8-4-7-15-16-11-14(13-5-2-1-3-6-13)9-10-17(16)21-19(15)18/h9-13,18,21H,1-8H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTUPZBSTRZGLFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC3=C(C=C2)NC4=C3CCCC4NC=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![phenyl N-[(4-methoxyphenyl)sulfonyl]-N-methylglycinate](/img/structure/B5003063.png)
![2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]-N-(3-fluorophenyl)acetamide](/img/structure/B5003065.png)
![3-(2,3-dihydro-1H-inden-2-yl)-1-(2-methoxyethyl)-8-[(3-methyl-2-thienyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5003069.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B5003077.png)
![N'-(2-phenoxyacetyl)spiro[2.3]hexane-1-carbohydrazide](/img/structure/B5003092.png)

![3-{[4-(4-bromophenyl)-4-hydroxy-1-piperidinyl]methyl}-6-chloro-4H-chromen-4-one](/img/structure/B5003107.png)

amino]-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide](/img/structure/B5003116.png)
![1-{2-[2-(4-tert-butyl-2-methylphenoxy)ethoxy]ethyl}-4-methylpiperazine](/img/structure/B5003122.png)
![{4-[10-bromo-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenoxy}acetic acid](/img/structure/B5003127.png)
![3-[4-(1-piperidinylsulfonyl)phenoxy]benzoic acid](/img/structure/B5003135.png)
![1-(4-bromophenyl)-3-[(2-bromophenyl)amino]-2-propen-1-one](/img/structure/B5003158.png)
![4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-[2-(3-methyl-2-pyridinyl)ethyl]benzamide](/img/structure/B5003164.png)